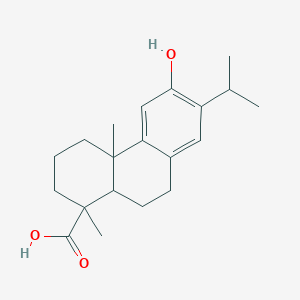
(2S,4R)-p-Mentha-1(7),8-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-p-Mentha-1(7),8-dien-2-ol is a chemical compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in various essential oils and has a characteristic aroma that contributes to the fragrance of many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-p-Mentha-1(7),8-dien-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of geraniol or nerol, which are acyclic monoterpenoids, in the presence of an acid catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Non-polar solvents like hexane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:
Feedstock: Geraniol or nerol.
Catalyst: Solid acid catalysts to facilitate continuous flow.
Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-p-Mentha-1(7),8-dien-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of p-mentha-1(7),8-dien-2-one.
Reduction: Formation of p-menthane-2-ol.
Substitution: Formation of derivatives like p-mentha-1(7),8-dien-2-yl chloride or p-mentha-1(7),8-dien-2-yl amine.
Scientific Research Applications
(2S,4R)-p-Mentha-1(7),8-dien-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex organic compounds.
Biology: Studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism by which (2S,4R)-p-Mentha-1(7),8-dien-2-ol exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes involved in the biosynthesis of terpenoids, receptors in the olfactory system.
Pathways: It can modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-p-Mentha-1,8-dien-2-ol: Similar structure but different position of double bonds.
(2S,4R)-p-Mentha-1(7),8-dien-2-one: Oxidized form of the compound.
(2S,4R)-p-Mentha-1(7),8-dien-2-yl acetate: Ester derivative.
Uniqueness
(2S,4R)-p-Mentha-1(7),8-dien-2-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869379 |
Source


|
| Record name | 2-Methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102-62-7 |
Source


|
| Record name | (2S,4R)-p-Mentha-1(7),8-dien-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
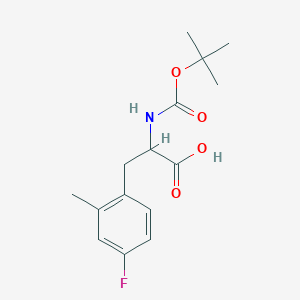
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
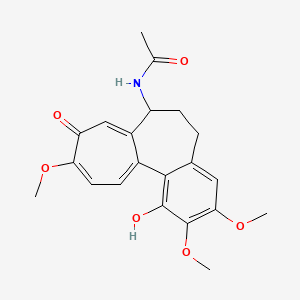
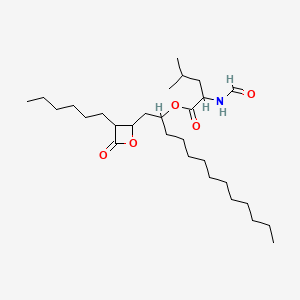



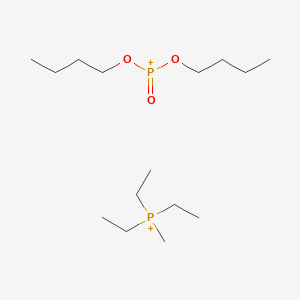

![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

